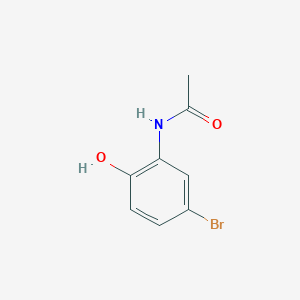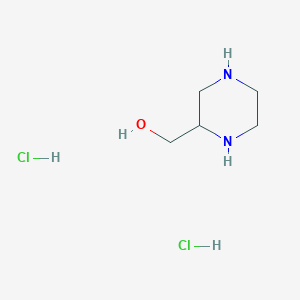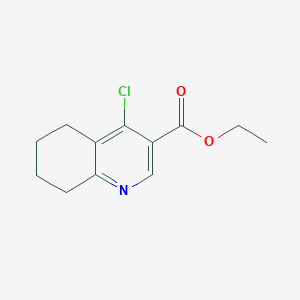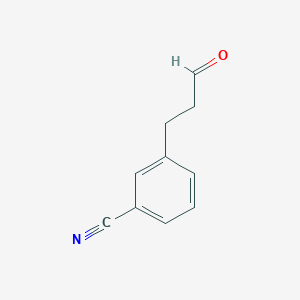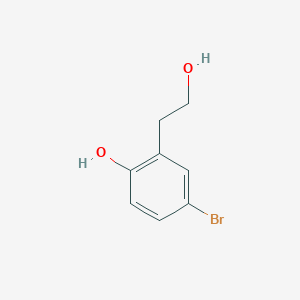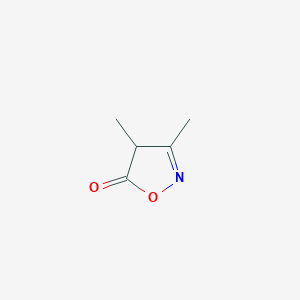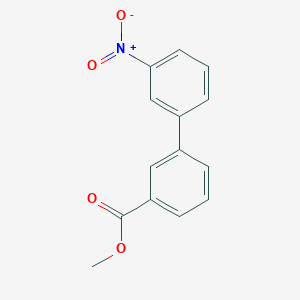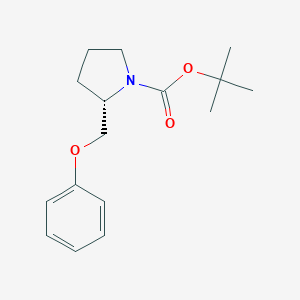
(S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the pyrrolidine class of molecules. This compound is widely used in scientific research for its unique properties and applications.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate is not fully understood. However, it is believed to function as a chiral auxiliary by controlling the stereochemistry of reactions. It can also act as a ligand in asymmetric catalysis by coordinating with metal ions.
Effets Biochimiques Et Physiologiques
(S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate does not have any known biochemical or physiological effects. It is a non-toxic compound that is considered safe for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate in lab experiments include its ability to produce enantiopure compounds, its versatility as a ligand in asymmetric catalysis, and its potential as a therapeutic agent. However, the limitations of using this compound include its complex synthesis process and its high cost.
Orientations Futures
There are several future directions for research on (S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further studies on the mechanism of action and the biochemical and physiological effects of this compound are needed to fully understand its properties and applications.
Conclusion
In conclusion, (S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate is a valuable compound in scientific research due to its unique properties and applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully realize its potential in various fields of study.
Méthodes De Synthèse
The synthesis of (S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the one-pot synthesis, which involves the reaction of tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate with a base such as sodium hydride or potassium tert-butoxide. This reaction results in the formation of (S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate.
Applications De Recherche Scientifique
(S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications. It is commonly used as a chiral auxiliary in organic synthesis to produce enantiopure compounds. It is also used as a ligand in asymmetric catalysis and as a precursor for the synthesis of other pyrrolidine compounds. Additionally, (S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate has been studied for its potential as a therapeutic agent in the treatment of various diseases.
Propriétés
Numéro CAS |
174213-51-5 |
|---|---|
Nom du produit |
(S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate |
Formule moléculaire |
C16H23NO3 |
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-(phenoxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-11-7-8-13(17)12-19-14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3/t13-/m0/s1 |
Clé InChI |
HNDZHKHZJFMDRO-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@H]1COC2=CC=CC=C2 |
SMILES |
CC(C)(C)OC(=O)N1CCCC1COC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1COC2=CC=CC=C2 |
Synonymes |
(S)-tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydrobenzo[b]oxepine](/img/structure/B169400.png)
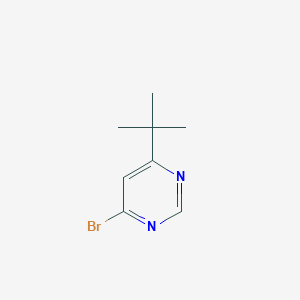
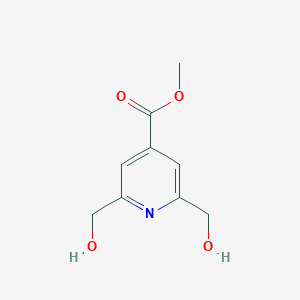
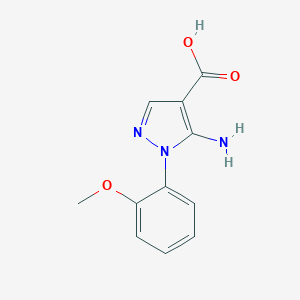
![ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B169407.png)

